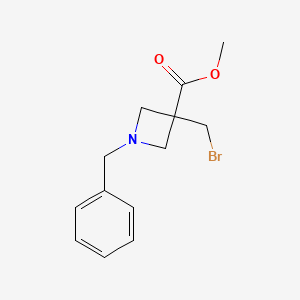
Methyl 1-benzyl-3-(bromomethyl)azetidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-benzyl-3-(bromomethyl)azetidine-3-carboxylate is a halogenated azetidine derivative with a molecular weight of 298.18 g/mol. This compound is notable for its unique structure, which includes a four-membered azetidine ring, a benzyl group, and a bromomethyl group. The presence of these functional groups makes it a versatile compound in organic synthesis and various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-benzyl-3-(bromomethyl)azetidine-3-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where benzylamine reacts with an appropriate precursor.
Bromomethylation: The bromomethyl group is introduced by treating the azetidine derivative with a brominating agent such as N-bromosuccinimide (NBS) under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solid support catalysts can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-benzyl-3-(bromomethyl)azetidine-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl derivatives or reduction to form dehalogenated products.
Ring-Opening Reactions: Due to the strain in the azetidine ring, it can undergo ring-opening reactions under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and alcohols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substituted Azetidines: Formed from nucleophilic substitution reactions.
Carbonyl Compounds: Formed from oxidation reactions.
Dehalogenated Products: Formed from reduction reactions.
Applications De Recherche Scientifique
Methyl 1-benzyl-3-(bromomethyl)azetidine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules and potential drug candidates.
Peptidomimetics: The compound is used in the design of peptidomimetics, which are molecules that mimic the structure and function of peptides.
Catalysis: It is employed in catalytic processes such as Henry, Suzuki, Sonogashira, and Michael additions.
Material Science: The compound is used in the synthesis of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of Methyl 1-benzyl-3-(bromomethyl)azetidine-3-carboxylate involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules . The azetidine ring’s strain also makes it reactive, facilitating ring-opening reactions that can further modify molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate: Similar structure but with a chloromethyl group instead of a bromomethyl group.
Methyl 1-benzyl-3-(hydroxymethyl)azetidine-3-carboxylate: Contains a hydroxymethyl group instead of a bromomethyl group.
Uniqueness
Methyl 1-benzyl-3-(bromomethyl)azetidine-3-carboxylate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and selectivity in chemical reactions. The bromine atom’s larger size and higher electronegativity compared to chlorine or hydrogen make it a more reactive electrophile, enabling unique transformations and applications .
Propriétés
Formule moléculaire |
C13H16BrNO2 |
|---|---|
Poids moléculaire |
298.18 g/mol |
Nom IUPAC |
methyl 1-benzyl-3-(bromomethyl)azetidine-3-carboxylate |
InChI |
InChI=1S/C13H16BrNO2/c1-17-12(16)13(8-14)9-15(10-13)7-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |
Clé InChI |
JARGFXOPAUWBNH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(CN(C1)CC2=CC=CC=C2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


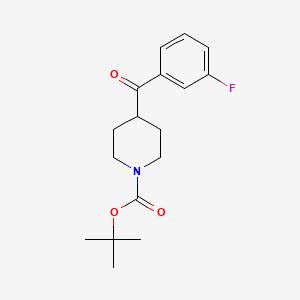
![3-iodo-1,4-dimethyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11832907.png)
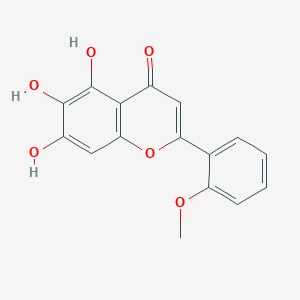


![[2,3'-Biquinoline]-2'-carboxylic acid](/img/structure/B11832943.png)
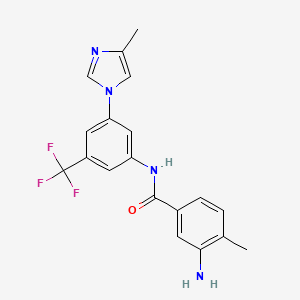
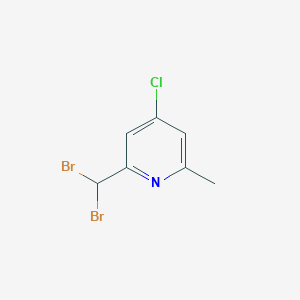

![1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyloxy]pyrrolidine-1,2-dicarboxylate](/img/structure/B11832966.png)
![3-[2-(4-Fluoro-phenyl)-8-methyl-imidazo[1,2-a]pyridin-3-yl]-acrylic acid](/img/structure/B11832975.png)
![[2,3'-Biquinoline]-2'-carboxamide](/img/structure/B11832980.png)
![3-chloro-N-[(3,4-dimethoxyphenyl)methyl]-4-fluoroaniline](/img/structure/B11832986.png)

